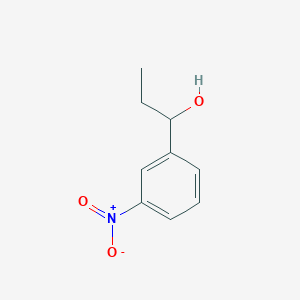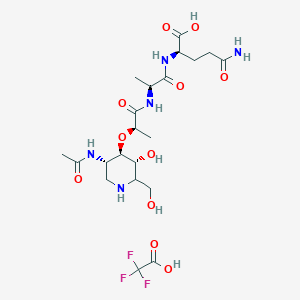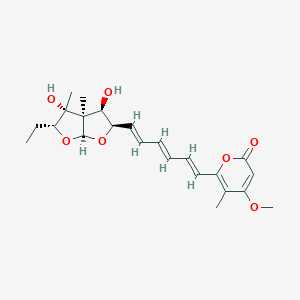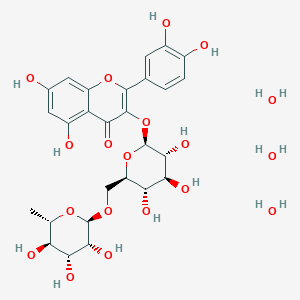
芦丁三水合物
科学研究应用
芦丁在科学研究中具有广泛的应用,包括:
作用机制
芦丁通过多种机制发挥作用,包括:
抗氧化活性: 芦丁通过与自由基和各种蛋白质系统相互作用,清除自由基并减少氧化应激.
抗炎活性: 芦丁抑制炎症介质和酶的产生,从而减少炎症.
神经保护活性: 芦丁保护神经元免受氧化损伤和凋亡.
心脏保护活性: 芦丁改善内皮功能并降低毛细血管通透性.
生化分析
Biochemical Properties
Rutin trihydrate interacts with various biomolecules in biochemical reactions. For instance, it forms a complex with chitooligosaccharide (COS) through hydrogen bonds between the A, B rings of rutin and COS . This interaction enhances the water solubility, weakens the bitterness, and enhances the antioxidant and antibacterial activity of rutin trihydrate .
Cellular Effects
The effects of rutin trihydrate on cells are profound. It influences cell function by interacting with various cellular processes. For instance, it has been found to have antioxidant and anti-diabetic activities . It also has a non-toxic effect on mouse macrophages RAW 264.7 cells up to a concentration of 100 μg/ml .
Molecular Mechanism
At the molecular level, rutin trihydrate exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to interact with silane for the loading of rutin trihydrate for delivery application .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rutin trihydrate change over time. It has been found to be structurally, electrochemically, and thermally stable .
准备方法
合成路线和反应条件: 芦丁可以通过多种方法合成,包括从植物中提取和化学合成。 一种常见的方法是从荞麦或柑橘类水果中提取,然后进行纯化过程 . 另一种方法是从槲皮素和芸香糖中化学合成芦丁 .
工业生产方法: 在工业环境中,芦丁通常通过使用乙醇或甲醇等溶剂从植物材料中提取来生产。 然后使用结晶或色谱等技术纯化提取的芦丁 . 此外,已探索芦丁与壳寡糖 (COS) 的络合以提高其溶解度和生物活性 .
化学反应分析
反应类型: 芦丁经历各种化学反应,包括:
氧化: 芦丁可以被氧化形成槲皮素和其他氧化产物.
还原: 芦丁可以还原成相应的二氢衍生物.
取代: 芦丁可以发生取代反应,特别是在羟基处.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原: 使用硼氢化钠等还原剂.
取代: 用于取代反应的各种试剂,包括酰氯和卤代烷.
主要生成物:
氧化: 槲皮素和其他氧化产物.
还原: 芦丁的二氢衍生物.
取代: 取代的芦丁衍生物.
相似化合物的比较
芦丁与其他黄酮类化合物(如槲皮素、橙皮苷和橙皮素)相似。它具有使其有别于这些化合物的独特特性:
类似化合物的列表:
- 槲皮素
- 橙皮苷
- 橙皮素
- 曲克芦丁
芦丁独特的抗氧化、抗炎和血管保护特性的组合使其成为各种科学和工业应用中的宝贵化合物。
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBWFFSGHKUSY-JPRRWYCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179735 | |
| Record name | Rutin trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250249-75-3, 207671-50-9 | |
| Record name | Rutoside trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutin trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quercetin-3-rutinoside hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rutin trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTOSIDE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rutin Trihydrate?
A1: Rutin Trihydrate is a naturally occurring flavonoid, a type of polyphenol, found in various plants like buckwheat, citrus fruits, and passionflower. It's often recognized for its vibrant yellow color and is being extensively studied for its potential health benefits.
Q2: What are the proposed mechanisms behind Rutin Trihydrate's biological activities?
A: Rutin Trihydrate is believed to exert its effects primarily through its antioxidant properties. It can scavenge free radicals [], potentially protecting cells from oxidative damage. Researchers are also investigating its potential anti-inflammatory [, , ], antidiabetic [, ], and neuroprotective [, ] effects.
Q3: How does Rutin Trihydrate's structure contribute to its antioxidant activity?
A: The presence of multiple hydroxyl groups (-OH) in its structure allows Rutin Trihydrate to donate electrons to free radicals, neutralizing them and interrupting the chain reaction of oxidative damage []. This ability to donate electrons is a key characteristic of many antioxidants.
Q4: What is the molecular formula and weight of Rutin Trihydrate?
A4: The molecular formula of Rutin Trihydrate is C₂₇H₃₀O₁₆·3H₂O. Its molecular weight is 664.58 g/mol.
Q5: What spectroscopic techniques are commonly employed to characterize Rutin Trihydrate?
A5: Several techniques are used, including:
- UV-Vis Spectroscopy: Rutin Trihydrate exhibits characteristic absorbance peaks in the UV-Vis region, which can be used for its identification and quantification [, ].
- HPLC (High-Performance Liquid Chromatography): This technique is widely used to separate, identify, and quantify Rutin Trihydrate in complex mixtures, such as plant extracts [, , , , , ].
- NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure and conformation of Rutin Trihydrate [].
- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR can be used to identify functional groups and study the interactions between Rutin Trihydrate and other molecules [].
Q6: What are the challenges associated with the oral bioavailability of Rutin Trihydrate, and are there any formulation strategies to overcome them?
A: Rutin Trihydrate has limited water solubility, which can hinder its absorption in the body [, ]. This can be addressed through various formulation strategies like:
- Nanoemulsions: These formulations encapsulate Rutin Trihydrate in nano-sized droplets, improving its solubility and absorption [].
- Liposomes: These spherical vesicles can encapsulate Rutin Trihydrate, protecting it from degradation and facilitating its delivery to target tissues [].
- Emulgels: These formulations combine the properties of emulsions and gels, offering enhanced drug loading and controlled release [].
Q7: Are there any reported cases of resistance or cross-resistance to Rutin Trihydrate?
A7: While Rutin Trihydrate is generally considered safe, research on its long-term use and potential for resistance is ongoing.
Q8: What preclinical models are used to study the biological activity of Rutin Trihydrate?
A8: Researchers utilize various in vitro and in vivo models, including:
- Cell-based Assays: These are used to investigate the effects of Rutin Trihydrate on specific cell types, like kidney cells [] and neutrophils [].
- Animal Models: Rodent models are often used to study the effects of Rutin Trihydrate on various conditions, such as diabetes [] and cardiac toxicity [, ].
- Zebrafish Larvae: This model is gaining popularity for investigating the impact of Rutin Trihydrate on antioxidant enzymes [] and neurotoxicity [].
Q9: Are there any known drug interactions with Rutin Trihydrate?
A: Research on potential drug interactions, particularly with medications metabolized by the liver, is ongoing [].
Q10: How is Rutin Trihydrate quantified in various matrices?
A10: Analytical methods for quantification commonly involve:
- HPLC (High-Performance Liquid Chromatography): This is the most widely used technique, often coupled with UV or diode-array detectors, for precise quantification in complex samples [, , , ].
- Spectrophotometry: This method is simpler and more cost-effective but may be less specific than HPLC [, ].
Q11: Are there validated analytical methods for Rutin Trihydrate analysis?
A: Yes, researchers have developed and validated various HPLC and spectrophotometric methods for Rutin Trihydrate analysis [, , ]. Validation ensures the accuracy, precision, and reliability of the analytical data.
Q12: What are the environmental implications of Rutin Trihydrate use and disposal?
A: Research on the environmental fate and potential impact of Rutin Trihydrate is limited. Investigating its biodegradability and ecotoxicological effects is crucial for responsible use and disposal [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


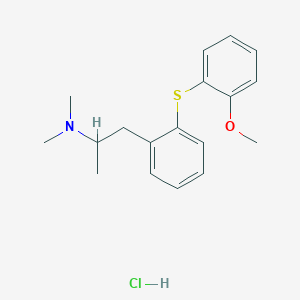



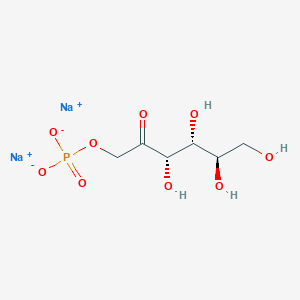



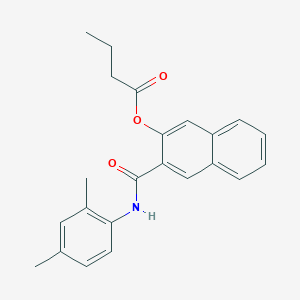
![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
